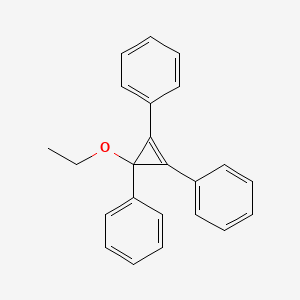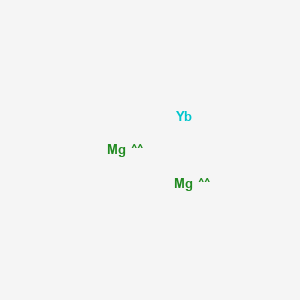
Magnesium--ytterbium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium–ytterbium (2/1) is an intermetallic compound composed of magnesium and ytterbium in a 2:1 atomic ratioThe compound crystallizes in a hexagonal structure and exhibits interesting thermodynamic and mechanical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium–ytterbium (2/1) can be synthesized through various methods, including direct reaction of magnesium and ytterbium metals at high temperatures. The reaction typically involves heating the metals in a controlled atmosphere to prevent oxidation. The phase diagram for the magnesium-ytterbium system indicates that the compound forms at specific compositions and temperatures .
Industrial Production Methods: Industrial production of magnesium–ytterbium (2/1) involves similar high-temperature synthesis methods. The metals are melted together in a furnace under an inert atmosphere to prevent contamination. The molten mixture is then cooled to form the desired intermetallic compound. This process can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium–ytterbium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions: Common reagents used in reactions with magnesium–ytterbium (2/1) include oxygen, halogens, and acids. The reactions are typically carried out under controlled conditions to ensure the desired products are formed. For example, oxidation reactions may be conducted in an oxygen-rich environment at elevated temperatures .
Major Products Formed: The major products formed from reactions involving magnesium–ytterbium (2/1) depend on the specific reagents and conditions used. Oxidation reactions typically produce magnesium oxide and ytterbium oxide, while substitution reactions can yield various magnesium and ytterbium compounds .
Wissenschaftliche Forschungsanwendungen
Magnesium–ytterbium (2/1) has several scientific research applications due to its unique properties. In materials science, it is studied for its potential use in lightweight, high-strength alloys. The compound’s mechanical properties make it suitable for applications in aerospace and automotive industries .
In chemistry, magnesium–ytterbium (2/1) is used as a catalyst in various reactions. Its ability to facilitate certain chemical transformations makes it valuable in synthetic chemistry and industrial processes .
In biology and medicine, the compound’s biocompatibility and potential therapeutic properties are being explored. Research is ongoing to determine its effectiveness in medical implants and drug delivery systems .
Wirkmechanismus
The mechanism by which magnesium–ytterbium (2/1) exerts its effects is related to its electronic structure and bonding characteristics. The compound interacts with various molecular targets and pathways, influencing chemical reactions and material properties. For example, its catalytic activity is attributed to its ability to stabilize transition states and lower activation energies in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to magnesium–ytterbium (2/1) include other intermetallic compounds such as magnesium-zinc (MgZn2) and magnesium-aluminum (MgAl2). These compounds share similar structural and chemical properties but differ in their specific applications and performance characteristics .
Uniqueness: Magnesium–ytterbium (2/1) is unique due to its specific combination of magnesium and ytterbium, which imparts distinct properties not found in other intermetallic compounds. Its high strength-to-weight ratio, excellent thermal stability, and catalytic activity make it a valuable material for various applications .
Eigenschaften
CAS-Nummer |
12032-59-6 |
|---|---|
Molekularformel |
Mg2Yb |
Molekulargewicht |
221.66 g/mol |
InChI |
InChI=1S/2Mg.Yb |
InChI-Schlüssel |
XUDKJFWBFMAPFC-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Mg].[Yb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


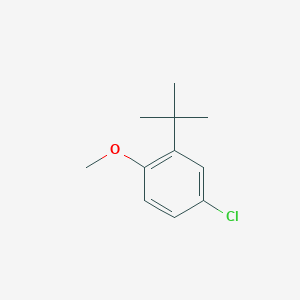
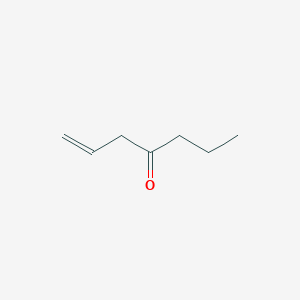
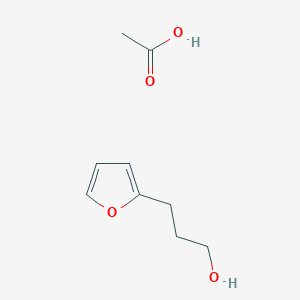
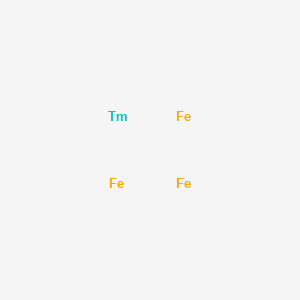
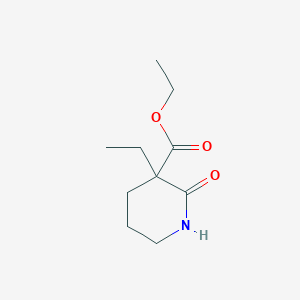
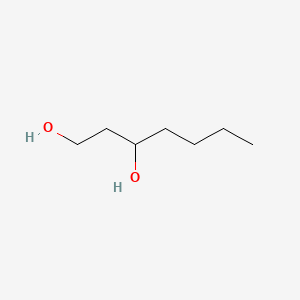

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
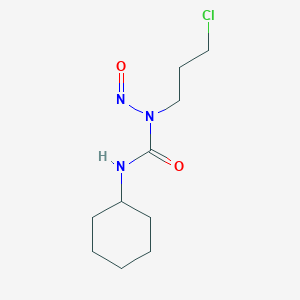
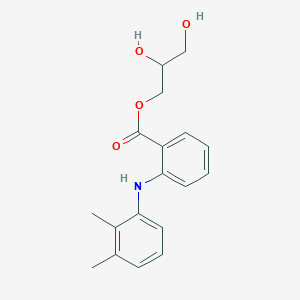
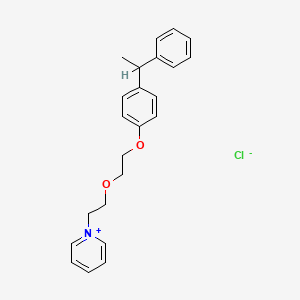
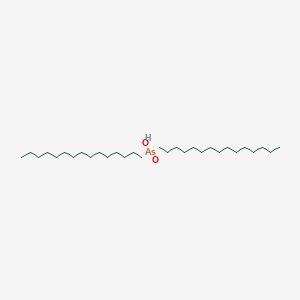
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
